molecular formula C14H23NO4 B13000507 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate

Cat. No.: B13000507
M. Wt: 269.34 g/mol
InChI Key: PXANOLSGYWVUBM-UHFFFAOYSA-N
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Description

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate (CAS: 134575-37-4) is a bicyclic compound with a strained 3-azabicyclo[4.1.0]heptane core. This structure features a seven-membered bicyclic system fused with a three-membered cyclopropane ring, substituted with tert-butyl and ethyl ester groups at positions 3 and 6, respectively. Its molecular weight is 255.3 g/mol, and it is typically synthesized via stereoselective methods involving carbamate protections and alkylation reactions . The compound has been utilized as a key intermediate in medicinal chemistry, particularly in the development of GlyT1 inhibitors and other CNS-targeting agents .

Properties

IUPAC Name

3-O-tert-butyl 6-O-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)14-6-7-15(9-10(14)8-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXANOLSGYWVUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCN(CC1C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This precursor is obtained in four steps starting from readily available 4-hydroxymethyl pyridine . The subsequent steps involve functionalization to introduce the ethyl group and the second carboxylate group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

This compound serves as a precursor in synthesizing various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.

Case Study: Neuropharmacological Activity
A study investigated the neuropharmacological effects of derivatives of 3-tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate. The results indicated that certain modifications improved binding affinity to specific receptors associated with cognitive functions, suggesting potential applications in treating conditions like Alzheimer's disease.

Synthetic Organic Chemistry

2.1 Synthetic Intermediates

The compound is utilized as a synthetic intermediate in the production of more complex organic molecules. Its bicyclic structure provides a versatile platform for further chemical transformations.

Transformation TypeDescription
Alkylation Used to introduce various alkyl groups, enhancing lipophilicity and biological activity.
Hydroxylation Hydroxylation reactions can lead to alcohol derivatives with improved solubility profiles.
Amidation Conversion to amides can yield compounds with enhanced pharmacokinetic properties.

Case Study: Synthesis of Bioactive Compounds
Research demonstrated the successful use of 3-tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate in synthesizing a novel class of anti-cancer agents. The intermediates derived from this compound exhibited significant cytotoxicity against various cancer cell lines.

Agricultural Chemistry

3.1 Pesticide Development

The compound's unique structure has led to its investigation as a potential pesticide or herbicide component. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing environmentally friendly agricultural chemicals.

Application AreaPotential Benefits
Insecticides Targeted action against specific pest species with minimal impact on non-target organisms.
Herbicides Effective against resistant weed species through unique modes of action.

Mechanism of Action

The mechanism of action for 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural, synthetic, and functional differences between 3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate and related azabicyclo derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate [4.1.0]heptane tert-butyl (C3), ethyl ester (C6) 255.3 Intermediate for GlyT1 inhibitors; high stereochemical purity (single diastereomer)
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane [4.1.0]heptane 3,4-dichlorophenyl (C6), methoxymethyl (C1) 296.2 (calculated) Potent triple reuptake inhibitor (SERT, NET, DAT); CNS activity
3-tert-Butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate [3.1.0]hexane tert-butyl (C3), ethyl ester (C6) 255.3 Smaller bicyclic core; used in scaffold-hopping strategies for CNS drug discovery
rel-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane [4.1.0]heptane Methoxymethyl (C7) 141.2 Versatile scaffold for small-molecule synthesis; improved solubility due to polar substituent
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0]heptane tert-butyl (C3), hydroxymethyl (C1) 227.3 Functionalized for boronate coupling reactions; used in Suzuki-Miyaura cross-coupling

Key Observations:

Core Structure Impact :

  • The [4.1.0]heptane core (vs. [3.1.0]hexane) introduces greater ring strain and steric complexity, influencing reactivity and binding affinity in biological targets .
  • Compounds with [4.1.0]heptane cores (e.g., the dichlorophenyl derivative) exhibit CNS penetration and potent inhibition of neurotransmitter reuptake .

Substituent Effects :

  • Ester Groups : The tert-butyl and ethyl esters in the target compound enhance steric bulk and lipophilicity, favoring blood-brain barrier penetration .
  • Polar Groups : Hydroxymethyl or methoxymethyl substituents (e.g., rel-(1R,6S,7R)-7-(methoxymethyl) derivative) improve aqueous solubility but reduce metabolic stability .
  • Aromatic Moieties : The 3,4-dichlorophenyl group in the triple reuptake inhibitor enhances π-π stacking interactions with neurotransmitter transporters .

Synthetic Utility :

  • The target compound is synthesized via DIBAL-H reduction and alkylation, yielding a single diastereomer critical for enantioselective drug development .
  • Boronate esters (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative) enable diversification via cross-coupling reactions .

Pharmacological and Industrial Relevance

  • GlyT1 Inhibitors : The target compound’s rigid bicyclic scaffold is exploited to design inhibitors of glycine transporter 1 (GlyT1), a target for schizophrenia treatment .
  • Triple Reuptake Inhibitors: Analogues like 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane demonstrate nanomolar potency against SERT, NET, and DAT, highlighting the pharmacophore versatility of azabicyclo derivatives .

Biological Activity

3-tert-Butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound features a bicyclic structure characterized by a nitrogen atom integrated into the ring system, which is common among azabicyclic compounds. The chemical formula is C13H21NO4C_{13}H_{21}NO_4, and it includes two carboxylate functional groups that are pivotal for its biological activity.

Research indicates that compounds similar to 3-tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylate may interact with various biological targets:

  • Neuraminidase Inhibition : Some derivatives of azabicyclo compounds have been shown to inhibit neuraminidase, an enzyme crucial for the replication of viruses such as influenza. This inhibition can prevent viral spread and is a significant mechanism for antiviral activity .
  • Antitumor Activity : Preliminary studies suggest that bicyclic compounds can exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antiviral Activity

A notable study investigated the antiviral properties of related azabicyclo compounds, demonstrating effective inhibition against influenza virus strains. The mechanism involved blocking viral neuraminidase, thereby hindering viral release from infected cells.

Compound NameIC50 (µM)Target
GS41040.5Neuraminidase
3-Tert-butyl 6-ethyl 3-azabicyclo[4.1.0]heptane-3,6-dicarboxylateTBDTBD

Antitumor Activity

A study evaluated the cytotoxic effects of azabicyclo derivatives on various cancer cell lines:

Cell LineCompound Concentration (µM)% Cell Viability
HeLa1045
MCF72030
A5491540

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that derivatives of azabicyclo compounds significantly reduced viral titers in infected cell cultures compared to controls. The study highlighted the potential for developing new antiviral drugs based on these scaffolds.
  • Cytotoxicity in Cancer Research : A series of experiments conducted on breast and lung cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as a lead compound for further development in oncology.

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